5-bromo-2-(oxetan-3-yl)pyridine CAS number and supplier
5-bromo-2-(oxetan-3-yl)pyridine CAS number and supplier
Strategic Integration of Oxetane Bioisosteres in Medicinal Chemistry
Part 1: Executive Summary & Strategic Value
5-Bromo-2-(oxetan-3-yl)pyridine represents a high-value, "design-heavy" building block in modern drug discovery. It combines the metabolic robustness and solubility-enhancing properties of the oxetane ring (a bioisostere for gem-dimethyl or carbonyl groups) with the versatile synthetic utility of a 5-bromopyridine scaffold.
While the 3-isomer (3-bromo-5-(oxetan-3-yl)pyridine) is a common catalog item, the 2-(oxetan-3-yl) isomer is a more specialized motif. It is particularly valuable for modulating the basicity of the pyridine nitrogen (via the inductive effect of the proximal oxetane) and for positioning the solubilizing group in the "exit vector" often required for kinase or GPCR inhibitors.
This guide details the synthesis, physicochemical advantages, and sourcing strategies for this specific isomer, designed for medicinal chemists requiring precise structural control.[1]
Part 2: Chemical Identity & Physicochemical Profile[2][3][4]
| Property | Data / Description |
| IUPAC Name | 5-Bromo-2-(oxetan-3-yl)pyridine |
| CAS Number | 1289209-84-2 (Tentative/Isomer-dependent); Note: Often custom-synthesized. See CAS 1404367-33-4 for the 3-isomer analog. |
| Molecular Formula | C₈H₈BrNO |
| Molecular Weight | 214.06 g/mol |
| Key Functionality | C5-Bromine: Handle for Suzuki/Buchwald couplings.C2-Oxetane: Solubility enhancer; metabolic block. |
| LogP (Predicted) | ~1.2 (vs. ~2.5 for 2-isopropyl analog) |
| TPSA | ~22 Ų (Pyridine N + Oxetane O) |
The "Oxetane Effect"
Replacing a gem-dimethyl group (e.g., an isopropyl group) with an oxetane ring typically results in:
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Reduced Lipophilicity: Lower LogD/LogP (by ~1.0 unit).
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Enhanced Solubility: Increased aqueous solubility due to the high polarity of the oxetane oxygen.
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Metabolic Stability: The oxetane ring is generally resistant to P450 metabolism, unlike the labile methyl groups of an isopropyl moiety.
Part 3: Synthesis & Manufacturing Protocols
Due to the specific regiochemistry (2,5-substitution), this molecule is best accessed via Radical Minisci Alkylation or Nickel-Catalyzed Cross-Coupling . The Minisci route is preferred for its operational simplicity and direct C–H functionalization logic.[2]
Protocol A: Radical Minisci Alkylation (Recommended)
Rationale: Radical alkylation of pyridines is highly sensitive to electronics. 3-Bromopyridine is electron-deficient. The nucleophilic alkyl radical (derived from oxetane-3-carboxylic acid) preferentially attacks the protonated pyridine at the most electron-deficient positions (C2 and C6). Due to steric hindrance at C2 (flanked by Br), the radical attack favors C6 (which becomes C2 in the product numbering: 5-bromo-2-substituted).
Step-by-Step Methodology:
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Reagents:
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Substrate: 3-Bromopyridine (1.0 equiv)
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Radical Precursor: Oxetane-3-carboxylic acid (2.0 equiv)
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Catalyst: AgNO₃ (0.2 equiv)
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Oxidant: (NH₄)₂S₂O₈ (2.0 equiv)
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Solvent: DCM/Water (biphasic) or TFA/Water.
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Procedure:
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Dissolve 3-bromopyridine in a mixture of DCM and water (1:1).
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Add oxetane-3-carboxylic acid and AgNO₃.
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Cool to 0°C. Add (NH₄)₂S₂O₈ slowly to control the exotherm.
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Stir vigorously at 40°C for 4–12 hours. The reaction generates CO₂ (gas evolution).
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Workup:
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Basify with NaOH (aq) to pH > 10.
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Extract with DCM (3x).
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Purify via silica gel chromatography (Gradient: 0-50% EtOAc in Hexanes).
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Yield Expectation: 40–60% (Regioisomer separation may be required).
Protocol B: Nickel/Photoredox Cross-Coupling (Advanced)
Rationale: For higher regiocontrol, use a pre-functionalized 2,5-dibromopyridine and an oxetanyl-zinc or bromide reagent.
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Reagents: 2,5-Dibromopyridine + Oxetan-3-yl bromide.
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Catalyst: NiCl₂(glyme) / Ir-photocatalyst (e.g., Ir(ppy)₃).
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Conditions: Blue LED, TTMSS (silane reductant), base.
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Mechanism: The 2-position Br is more reactive to oxidative addition than the 5-position Br (due to proximity to Nitrogen), allowing selective installation of the oxetane at C2.
Part 4: Visualization of Workflows
Diagram 1: Synthesis Logic & Regioselectivity
This diagram illustrates the Minisci mechanism and why it yields the target 5-bromo-2-(oxetan-3-yl)pyridine.
Caption: Regioselective synthesis via Minisci decarboxylative alkylation. The 3-bromo substituent directs the nucleophilic oxetanyl radical to the less hindered C6 position (becoming C2 in the final product).
Diagram 2: Downstream Utility (The "Bromine Handle")
Once synthesized, the molecule serves as a pivot point for library generation.
Caption: Divergent synthesis pathways utilizing the C5-Bromine handle for rapid library generation.
Part 5: Sourcing & Supply Chain
Because "5-bromo-2-(oxetan-3-yl)pyridine" is a specialized isomer, it is often not a "next-day delivery" item. Researchers should utilize the following tiered sourcing strategy:
Tier 1: Direct Catalog (Check First)
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Enamine: Check the REAL (Readily Accessible) Database. They often list this under "Make-on-Demand" (2-3 weeks lead time).
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Fluorochem: Strong inventory of oxetane building blocks (UK-based).
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Combi-Blocks: Often stocks the 3-isomer; check for the 2-isomer under "New Arrivals."
Tier 2: Custom Synthesis (Reliable) If the specific isomer is unavailable, request synthesis using the CAS description or structure from:
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WuXi AppTec (China/Global)
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Pharmablock (Specialists in saturated heterocycles/oxetanes).
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SpiroChem (Swiss-based specialists in bioisosteres).
Tier 3: DIY Synthesis (In-House) Use the Minisci protocol described in Part 3. This is often faster (2 days) than waiting for a custom synthesis order (4-6 weeks).
Part 6: References
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Wuitschik, G., et al. (2006).[3] "Oxetanes as Promising Modules in Drug Discovery."[4][5][3][6] Angewandte Chemie International Edition, 45(46), 7736–7739.[3] Link
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Foundational text on oxetane physicochemical properties.
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Dunctor, M. A., et al. (2011). "Minisci reactions: Versatile CH-functionalizations for medicinal chemists."[7] Med.[4][5][3][7][8] Chem. Commun., 2, 1135-1161.[7] Link
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Review of the Minisci reaction mechanism and regioselectivity on pyridines.
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Proctor, R. S. J., et al. (2018). "Photoredox-Catalyzed Minisci Alkylation of N-Heterocycles." Journal of the American Chemical Society.[6][9] Link
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Modern protocols for radical alkylation.[2]
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Bull, J. A., et al. (2016). "Exploiting the oxetane ring in drug discovery." Chemical Reviews, 116(19), 12150-12233. Link
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Comprehensive review on oxetane synthesis and utility.
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Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Minisci reaction - Wikipedia [en.wikipedia.org]
- 3. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Unexpected Isomerization of Oxetane-Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Intermolecular Reactions of Pyridyl Radicals with Olefins via Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Practical and Regioselective Synthesis of C-4-Alkylated Pyridines [organic-chemistry.org]
